Phenyl (4-(tert-butyl)phenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate
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Description
Phenyl (4-(tert-butyl)phenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate is a useful research compound. Its molecular formula is C30H27NO7S and its molecular weight is 545.61. The purity is usually 95%.
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Biological Activity
Phenyl (4-(tert-butyl)phenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate, identified by its CAS number 159856-01-6, is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H23NO4S, with a molecular weight of 361.46 g/mol. The structure features a sulfonamide linkage, which is often associated with various biological activities, including enzyme inhibition and anti-inflammatory effects.
The compound exhibits several mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and β-secretase, which are critical in neurodegenerative diseases like Alzheimer's disease. These enzymes are involved in the breakdown of neurotransmitters and the formation of amyloid plaques, respectively .
- Anti-inflammatory Properties : The sulfonamide group may play a role in modulating inflammatory pathways, potentially reducing cytokine production in response to neurotoxic stimuli .
2. Pharmacological Effects
Research indicates that compounds similar to this compound exhibit:
- Neuroprotective Effects : In vitro studies have demonstrated that related compounds can protect neuronal cells from apoptosis induced by amyloid-beta peptides . This suggests potential applications in treating neurodegenerative disorders.
- Antioxidant Activity : Some derivatives have shown the ability to scavenge free radicals, thereby reducing oxidative stress in cellular models .
Case Study 1: Neuroprotection Against Amyloid-Beta
A study investigated the protective effects of a structurally similar compound on astrocytes exposed to amyloid-beta 1-42. The results indicated a significant reduction in cell death and inflammatory markers (TNF-α and IL-6), highlighting the compound's potential for neuroprotection .
Case Study 2: Enzyme Inhibition Profile
In another study, a related compound was tested for its ability to inhibit β-secretase. The results showed an IC50 value of 15.4 nM, indicating potent inhibitory activity that could be beneficial in reducing amyloid plaque formation in Alzheimer's disease models .
Data Tables
Property | Value |
---|---|
Molecular Formula | C19H23NO4S |
Molecular Weight | 361.46 g/mol |
CAS Number | 159856-01-6 |
Potential Applications | Neuroprotection, Anti-inflammatory |
Biological Activity | Effect Observed |
---|---|
Enzyme Inhibition | Moderate to High |
Neuroprotection | Significant |
Antioxidant Activity | Moderate |
Properties
IUPAC Name |
[4-[(4-tert-butylphenyl)sulfonyl-phenoxycarbonylamino]phenyl] phenyl carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27NO7S/c1-30(2,3)22-14-20-27(21-15-22)39(34,35)31(28(32)36-24-10-6-4-7-11-24)23-16-18-26(19-17-23)38-29(33)37-25-12-8-5-9-13-25/h4-21H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZRIDHQMNOBJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)OC3=CC=CC=C3)C(=O)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.